4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
CAS No.: 667414-13-3
Cat. No.: VC2336891
Molecular Formula: C12H11ClFN3OS
Molecular Weight: 299.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 667414-13-3 |
|---|---|
| Molecular Formula | C12H11ClFN3OS |
| Molecular Weight | 299.75 g/mol |
| IUPAC Name | 3-[(2-chloro-4-fluorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C12H11ClFN3OS/c1-2-5-17-11(15-16-12(17)19)7-18-10-4-3-8(14)6-9(10)13/h2-4,6H,1,5,7H2,(H,16,19) |
| Standard InChI Key | RWWUTQVRGTXYJN-UHFFFAOYSA-N |
| SMILES | C=CCN1C(=NNC1=S)COC2=C(C=C(C=C2)F)Cl |
| Canonical SMILES | C=CCN1C(=NNC1=S)COC2=C(C=C(C=C2)F)Cl |
Introduction
Chemical Structure and Identification
Structural Characteristics
4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol features a 1,2,4-triazole core with three key substituents: an allyl group at position 4, a (2-chloro-4-fluorophenoxy)methyl group at position 5, and a thiol group at position 3. The compound can also be represented in its tautomeric form as 3-[(2-chloro-4-fluorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione, highlighting the thione form rather than the thiol form. This structural arrangement contributes to its unique chemical properties and potential biological activity profiles.
Identification Parameters
The compound is precisely identified through several chemical identifiers that facilitate its recognition in chemical databases and literature:
| Parameter | Value |
|---|---|
| CAS Number | 667414-13-3 |
| Molecular Formula | C12H11ClFN3OS |
| Molecular Weight | 299.75 g/mol |
| IUPAC Name | 3-[(2-chloro-4-fluorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C12H11ClFN3OS/c1-2-5-17-11(15-16-12(17)19)7-18-10-4-3-8(14)6-9(10)13/h2-4,6H,1,5,7H2,(H,16,19) |
| Standard InChIKey | RWWUTQVRGTXYJN-UHFFFAOYSA-N |
| SMILES | C=CCN1C(=NNC1=S)COC2=C(C=C(C=C2)F)Cl |
Structural Comparison with Related Compounds
Comparative Analysis
The compound belongs to a family of triazole derivatives that share similar structural features but differ in their substitution patterns. A comparison with structurally related compounds reveals important distinctions:
| Compound | Molecular Formula | Key Structural Differences | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | C12H11ClFN3OS | 2-chloro-4-fluoro substitution pattern | 299.75 |
| 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | C12H12ClN3OS | Single chloro substitution at position 4, no fluorine | 281.76 |
| 4-Allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | C13H14ClN3OS | 2-chloro-5-methyl substitution pattern | 295.79 |
This comparative analysis highlights how subtle changes in the substitution pattern of the phenoxy group can lead to compounds with potentially different biological and chemical properties .
Structural Features Influencing Activity
The 1,2,4-triazole ring is a common pharmacophore found in many bioactive compounds, particularly those with antifungal properties. The presence of the thiol/thione group at position 3 is significant as it can participate in hydrogen bonding interactions and potentially form coordinate bonds with metal ions in biological systems. The allyl substituent provides a site for further functionalization, while the chloro-fluorophenoxy moiety contributes to the compound's lipophilicity and may influence its membrane permeability in biological systems.
Synthesis and Preparation Methods
Critical Parameters in Synthesis
Several critical parameters influence the successful synthesis of this compound:
| Parameter | Importance |
|---|---|
| Reaction Temperature | Affects cyclization efficiency and product selectivity |
| Solvent Selection | Influences solubility of intermediates and reaction kinetics |
| pH Control | Critical for thiol/thione tautomerization and stability |
| Purification Methods | Essential for obtaining high-purity final product |
These parameters must be carefully optimized to achieve efficient synthesis with high yields and purity.
Chemical Properties and Reactivity
Key Chemical Characteristics
The compound exhibits several important chemical characteristics that influence its reactivity:
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The thiol/thione group serves as a nucleophilic center, capable of participating in various substitution reactions
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The allyl group provides a site for addition reactions, particularly with electrophiles
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The triazole ring contributes to the compound's aromaticity and stability
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The halogenated phenoxy group influences the electronic distribution within the molecule
These structural features collectively determine the compound's chemical behavior in various reaction environments.
Reactivity Patterns
Based on its structural features, 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is expected to undergo several types of chemical transformations:
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Nucleophilic substitution reactions at the thiol/thione position
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Oxidation of the thiol group to form disulfides, sulfoxides, or sulfones
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Addition reactions at the allyl double bond
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Complexation with metal ions through the sulfur atom
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Hydrogen-deuterium exchange at acidic positions
These reactivity patterns are important considerations for researchers working with this compound in various applications.
Biological Activity and Mechanisms
Antifungal Properties
The most significant biological activity associated with 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol and similar triazole derivatives is their antifungal activity. The compound's mechanism of action is primarily attributed to its ability to inhibit lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway in fungi. By disrupting this pathway, the compound prevents the formation of ergosterol, a crucial component of fungal cell membranes, ultimately leading to fungal cell death.
Structure-Activity Relationships
The biological activity of 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is influenced by several structural factors:
| Structural Feature | Contribution to Biological Activity |
|---|---|
| 1,2,4-Triazole Ring | Essential for binding to target enzymes like CYP51 |
| Thiol/Thione Group | Forms key interactions with heme iron in target enzymes |
| Allyl Substituent | Influences binding orientation and membrane permeability |
| Halogenated Phenoxy Group | Enhances lipophilicity and contributes to binding affinity |
Understanding these structure-activity relationships is crucial for the rational design of more potent and selective derivatives.
Applications in Scientific Research
Pharmaceutical Research
4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol has significant potential in pharmaceutical research, particularly in the development of novel antifungal agents. The triazole scaffold is already well-established in clinical antifungals such as fluconazole and itraconazole, suggesting that this compound may serve as a valuable lead structure for further development.
Medicinal Chemistry Applications
In medicinal chemistry, the compound offers several advantages:
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The triazole ring provides a stable scaffold for building diverse chemical libraries
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The thiol group offers a site for bioisosteric replacement studies
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The halogenated phenoxy moiety can be modified to tune lipophilicity and target binding
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The allyl group provides an opportunity for late-stage functionalization
These features make the compound an attractive starting point for drug discovery efforts targeting various biological targets beyond antifungal applications.
Chemical Biology Tools
Beyond its pharmaceutical potential, the compound may serve as a valuable tool in chemical biology research. Its ability to inhibit specific enzymes makes it useful for investigating biological pathways and cellular processes. Additionally, with appropriate modifications, derivatives of this compound could be developed as chemical probes for studying protein-ligand interactions in complex biological systems.
Future Research Directions
Synthetic Optimization
Future research should focus on developing more efficient and environmentally friendly synthetic routes to 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol. This includes:
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Exploration of one-pot synthesis methodologies
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Application of green chemistry principles to reduce waste and environmental impact
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Development of catalytic methods for key transformation steps
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Investigation of flow chemistry approaches for scalable production
These efforts would enhance the accessibility of the compound for various research applications.
Biological Activity Profiling
Comprehensive biological activity profiling of the compound is essential to fully understand its potential applications. This should include:
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Broad-spectrum antifungal activity assessment against various pathogenic fungi
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Evaluation of antibacterial, antiviral, and antiparasitic activities
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Investigation of potential anticancer properties
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Assessment of toxicological profiles and structure-toxicity relationships
Such comprehensive profiling would provide valuable insights into the compound's therapeutic potential and guide future optimization efforts.
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